2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a difluoromethyl group, and a pyrazolyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolyl-pyridinyl core, introduction of the cyano and difluoromethyl groups, and the final coupling with N-isobutylacetamide.
Formation of the Pyrazolyl-Pyridinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyano and Difluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Coupling with N-isobutylacetamide: The final step involves coupling the intermediate with N-isobutylacetamide under mild conditions, often using a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(trifluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide
- 2-{[3-cyano-6-(methyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyridinyl]thio}-N-isobutylacetamide
Uniqueness
The presence of the difluoromethyl group in 2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-cyano-6-(difluoromethyl)-4-(1,3-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS/c1-10(2)7-22-16(26)9-27-18-13(6-21)12(5-15(23-18)17(19)20)14-8-25(4)24-11(14)3/h5,8,10,17H,7,9H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCJOGAQKPAPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=C2C#N)SCC(=O)NCC(C)C)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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